1,3,5-Trimethylpyrazole

Organolithium Chemistry Regioselective Functionalization C-H Activation

Researchers face regioisomer mixtures when lithiating N-H pyrazoles like 3,5-dimethylpyrazole, requiring costly chromatographic separation. 1,3,5-Trimethylpyrazole solves this via exclusive α-lithiation at the N-methyl group. - **Regioselectivity**: No competing ring lithiation; predictable electrophile introduction. - **Physicochemical advantage**: Zero H-bond donors (TPSA 17.8 Ų), LogP 1.09 for CNS permeability. - **Catalytic application**: Higher proton affinity (949.3 kJ/mol) enhances Lewis acid binding (Cr, Ru, Rh) for ethylene trimerization.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 1072-91-9
Cat. No. B015565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trimethylpyrazole
CAS1072-91-9
Synonyms1,3,5-Trimethyl-1H-pyrazole; 
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)C
InChIInChI=1S/C6H10N2/c1-5-4-6(2)8(3)7-5/h4H,1-3H3
InChIKeyHNOQAFMOBRWDKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trimethylpyrazole: Chemical Identity and Procurement Baseline


1,3,5-Trimethylpyrazole (CAS 1072-91-9) is a fully methylated pyrazole derivative with the molecular formula C₆H₁₀N₂ and a molar mass of 110.16 g/mol [1]. As a tertiary amine heterocycle, it lacks an N-H proton, which fundamentally differentiates it from partially methylated analogs like 3,5-dimethylpyrazole [2]. This compound exists as a colorless to light-yellow low-melting solid (melting point 30–38 °C) and is miscible in water, DMSO, and ethanol at concentrations exceeding 100 mg/mL . Its predicted pKa of 3.30 ± 0.10 and proton affinity of 949.3 kJ/mol are consistent with a moderately basic, N-methylated aromatic system .

Exclusive N-methyl α-lithiation enables regioselective functionalization
Zero hydrogen bond donor count supports CNS scaffold research
Broad solubility (water, DMSO, ethanol) simplifies assay and formulation workflows

1,3,5-Trimethylpyrazole: Key Differences from 3,5-Dimethylpyrazole


The presence of a methyl group at the N1 position in 1,3,5-trimethylpyrazole eliminates the N-H hydrogen bond donor capability, which fundamentally alters its intermolecular interactions, coordination chemistry, and metabolic stability compared to N-unsubstituted pyrazoles [1]. This structural feature dictates exclusive α-lithiation at the N-methyl group rather than ring lithiation, a reactivity profile not shared by 3,5-dimethylpyrazole or other N-H containing analogs [2]. Additionally, the complete methylation pattern increases lipophilicity (LogP = 1.09) relative to less substituted pyrazoles, affecting both biological membrane permeability and solvent partitioning in synthetic workflows . These distinctions render simple substitution with lower homologs scientifically invalid for applications where precise regiochemical control or specific intermolecular contacts are required.

N-H absence alters H-bond and coordination

N-methyl eliminates the N-H donor, fundamentally changing intermolecular interactions and metal-binding behavior compared to 3,5-dimethylpyrazole.

Lithiation regiochemistry differs

Exclusive α-lithiation at the N-methyl group is not replicated by N-unsubstituted analogs; they give ring or mixed products, limiting direct synthetic substitution.

Increased lipophilicity shifts partitioning

LogP ≈ 1.09 and full methylation raise lipophilicity relative to lower homologs, affecting solvent partitioning and metabolic stability in biological assays.

1,3,5-Trimethylpyrazole: Differentiation from Structural Analogs


α-Lithiation: N-Methyl vs. Ring

1,3,5-Trimethylpyrazole undergoes lithiation exclusively at the α-position of the N-methyl group, whereas 3,5-dimethylpyrazole, which lacks N-substitution, undergoes ring lithiation or complex mixtures under identical conditions [1]. This regiochemical exclusivity enables predictable downstream functionalization that is not achievable with N-unsubstituted analogs.

Lithiation Regioselectivity
Head-to-head
Exclusive α-lithiation at N-CH₃ vs. non-selective ring/α-lithiation mixtures for 3,5-dimethylpyrazole
Supports regioselective N-functionalization synthesis
Conditions: n-BuLi, electrophile trapping
Organolithium Chemistry Regioselective Functionalization C-H Activation

Gas-Phase Proton Affinity vs. Pyrazole

The gas-phase proton affinity of 1,3,5-trimethylpyrazole is 949.3 kJ/mol, approximately 55 kJ/mol higher than that of unsubstituted pyrazole (894.0 kJ/mol) [1][2]. This represents a 6.2% increase in intrinsic basicity attributable to the cumulative electron-donating effect of three methyl groups and the N-methylation effect (which alone increases proton affinity by an average of 5.9 kcal/mol) [3].

Proton Affinity
Reported
ΔPA = +55.3 kJ/mol (949.3 vs. 894.0 kJ/mol)
Correlates with stronger metal binding and ionization efficiency
Gas-phase; cross-study comparison
Physical Organic Chemistry Basicity Mass Spectrometry

Crystal Packing: Chain vs. Trimer Hydrogen Bonding

At 200 K, 1,3,5-trimethylpyrazole crystallizes with NH proton disorder and forms hydrogen-bonded chains, whereas the structurally related 3(5),4-dimethylpyrazole exists as the 4,5-dimethylpyrazole tautomer in the solid state and forms trimers via N-H···N hydrogen bonds [1]. The hydrogen bond distances in 1,3,5-trimethylpyrazole are within the usual range for pyrazole chain compounds (2.8–3.2 Å) but are shorter than the average, indicating stronger intermolecular interactions [2].

Crystal Packing Motif
Head-to-head
H-bonded chains (target) vs. trimers (3,5-dimethylpyrazole)
Solid-state packing may affect solubility and formulation stability
At 200 K; polymorph screening advised
Crystal Engineering Solid-State Chemistry Hydrogen Bonding

Hydrogen Bond Donor Count: N-Methyl vs. N-H

1,3,5-Trimethylpyrazole has a hydrogen bond donor count of zero, while 3,5-dimethylpyrazole (and other N-unsubstituted pyrazoles) have a hydrogen bond donor count of one due to the N-H moiety [1]. This structural distinction is quantified by topological polar surface area (TPSA) values of 17.8 Ų for 1,3,5-trimethylpyrazole versus approximately 28.7 Ų for 3,5-dimethylpyrazole (calculated difference).

HBD & TPSA
Class-level
HBD = 0, TPSA = 17.8 Ų vs. 1, 28.7 Ų for 3,5-dimethylpyrazole
Zero HBD supports CNS permeability screening
Class-level inference; validate permeability
Medicinal Chemistry Drug Design ADME Prediction

Industrial Synthesis via Group VIII Catalysis

A patented method for producing 1,3,5-trimethylpyrazole involves N-alkylation of 3,5-dimethylpyrazole using methanol in the presence of a Group VIII catalyst (preferably ruthenium, rhodium, or iridium), achieving high yields under mild conditions . This approach is specifically enabled by the N-H group of the 3,5-dimethylpyrazole precursor and cannot be applied to synthesize analogs that lack this reactive site. The method is claimed to proceed with minimal purification requirements, providing an industrially advantageous route to the target compound .

Industrial Synthesis
Data to verify
Catalytic N-alkylation of 3,5-dimethylpyrazole with methanol (Ru, Rh, Ir catalyst)
May reduce supply chain risk for bulk procurement
Source not provided; data to verify
Process Chemistry Industrial Synthesis Catalysis

Solubility in Water, DMSO, and Ethanol

1,3,5-Trimethylpyrazole exhibits solubility of 100 mg/mL (907.77 mM) in water, DMSO, and ethanol at 25°C [1]. This broad solubility profile contrasts with less methylated pyrazoles, which typically show lower aqueous solubility due to stronger intermolecular hydrogen bonding mediated by N-H groups.

Solubility Profile
Class-level
100 mg/mL (907.77 mM) in H₂O, DMSO, EtOH
Broad solubility supports flexible assay preparation
Class-level; comparator solubility not quantified
Formulation Science Solubility Biophysical Assays

1,3,5-Trimethylpyrazole: Scientific and Industrial Applications


N-Functionalized Pyrazoles via α-Lithiation

Use 1,3,5-trimethylpyrazole as a starting material for the exclusive α-lithiation of the N-methyl group, enabling predictable introduction of electrophiles at this position without competing ring lithiation [1]. This approach is preferred over using 3,5-dimethylpyrazole or 1-methylpyrazole, which yield mixtures of regioisomers that require costly chromatographic separation. The high regioselectivity supports efficient synthesis of pharmaceutical intermediates and ligand precursors.

Coordination Chemistry and Lewis Acid Catalysis

Leverage the elevated gas-phase proton affinity (949.3 kJ/mol) of 1,3,5-trimethylpyrazole to design ligands with stronger binding to Lewis acidic transition metals (e.g., Cr(III), Ru, Rh) compared to less basic pyrazole ligands [2][3]. This property is particularly valuable in ethylene trimerization catalysis, where pyrazolyl-based ligands with enhanced donor strength can modulate catalytic activity and selectivity toward 1-hexene production [3].

CNS-Penetrant Drug Scaffold

Employ 1,3,5-trimethylpyrazole as a core scaffold when designing CNS-targeted small molecules, taking advantage of its zero hydrogen bond donor count and reduced topological polar surface area (17.8 Ų) relative to N-unsubstituted pyrazoles . These physicochemical properties predict improved blood-brain barrier permeability, making this compound a strategic alternative to 3,5-dimethylpyrazole or pyrazole itself in neurological drug discovery programs.

Acaricidal and Insecticidal Malonamide Derivatives

Utilize 1,3,5-trimethylpyrazole as a building block for the synthesis of malonamide derivatives with demonstrated acaricidal activity against Tetranychus cinnabarinus (70.0% mortality at 400 µg/mL for optimized derivatives) and insecticidal activity against Plutella xylostella (100% mortality at 100 µg/mL) [4]. The 1,3,5-trimethyl substitution pattern is critical for the observed bioactivity, as evidenced by structure-activity relationship studies showing that modification of substituents significantly alters potency [4].

Application
Selection Property
Validation Focus
N-Functionalized pyrazole synthesis
Regioselective N-methyl lithiation
Confirm exclusive α-lithiation under intended conditions
Coordination chemistry and catalysis research
Elevated proton affinity for metal binding
Verify ligand-metal binding strength and selectivity
CNS-penetrant scaffold development
Zero HBD count and low TPSA
Assess blood-brain barrier permeability in models
Acaricidal/insecticidal derivative synthesis
1,3,5-Trimethyl substitution pattern
Evaluate activity against target arthropod species

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